trans-1,2-Dimethylcyclobutane

Catalog No.
S13258602
CAS No.
15679-02-4
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Dimethylcyclobutane

CAS Number

15679-02-4

Product Name

trans-1,2-Dimethylcyclobutane

IUPAC Name

(1R,2R)-1,2-dimethylcyclobutane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IVAGOJQDJFWIRT-PHDIDXHHSA-N

Canonical SMILES

CC1CCC1C

Isomeric SMILES

C[C@@H]1CC[C@H]1C

Trans-1,2-Dimethylcyclobutane is a cyclic organic compound with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is a stereoisomer of 1,2-dimethylcyclobutane, characterized by two methyl groups attached to adjacent carbon atoms in a cyclobutane ring. The trans configuration allows both methyl groups to occupy equatorial positions, which minimizes steric strain and enhances stability compared to its cis counterpart, where one methyl group occupies an axial position leading to increased eclipsed strain .

Typical of alicyclic compounds. Notably, it can participate in:

  • Thermal Decomposition: This involves breaking down into smaller hydrocarbons, such as propylene and butenes, under heat. The decomposition pathways are influenced by reaction conditions and can yield different products based on temperature and pressure .
  • Cycloaddition Reactions: It can react with alkenes like ethylene to form larger cyclic structures through cycloaddition mechanisms, demonstrating its reactivity as a diene .

Trans-1,2-Dimethylcyclobutane can be synthesized through several methods:

  • Diels-Alder Reaction: This method involves the cycloaddition of conjugated dienes with alkenes. For instance, reacting 1,3-butadiene with ethylene can yield trans-1,2-dimethylcyclobutane as a product.
  • Hydrogenation of 1,2-Dimethylcyclobutene: The selective hydrogenation of 1,2-dimethylcyclobutene under controlled conditions can also produce trans-1,2-dimethylcyclobutane.
  • Isomerization: Starting from cis-1,2-dimethylcyclobutane, thermal or catalytic isomerization can convert it into the more stable trans form .

Trans-1,2-Dimethylcyclobutane finds applications primarily in organic synthesis and as a building block for more complex molecules in chemical research. Its unique structure allows it to be used in:

  • Synthetic Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Potentially as a component in polymer chemistry due to its cyclic structure which may influence polymer properties.

Trans-1,2-Dimethylcyclobutane is often compared with other dimethylcyclobutanes due to their structural similarities. Here are some notable comparisons:

Compound NameConfigurationStabilityUnique Features
Trans-1,2-DimethylcyclobutaneTransMore stable than cisBoth methyl groups equatorial
Cis-1,2-DimethylcyclobutaneCisLess stableEclipsed strain due to axial methyl group
Trans-1,3-DimethylcyclobutaneTransLess stable than cisOne axial and one equatorial methyl group
Cis-1,3-DimethylcyclobutaneCisMore stableBoth methyl groups equatorial

Trans-1,2-dimethylcyclobutane's unique stability compared to its cis counterpart stems from its ability to minimize steric hindrance through equatorial positioning of substituents. This property makes it particularly interesting for synthetic applications where stability is crucial.

trans-1,2-Dimethylcyclobutane represents a four-membered cycloalkane derivative with methyl substituents positioned on opposite faces of the ring structure [1]. The molecular formula C₆H₁₂ corresponds to a molecular weight of 84.16 grams per mole, with the compound registered under CAS number 15679-02-4 [1] [2]. The fundamental geometric parameters of this compound reflect the inherent structural constraints imposed by the four-membered ring system.

Electron diffraction studies have established precise bond lengths for the cyclobutane framework, revealing carbon-carbon bond distances of 1.568 ± 0.02 Angstroms and carbon-hydrogen bond lengths of 1.096 ± 0.04 Angstroms [3]. These measurements demonstrate significant elongation of the carbon-carbon bonds compared to typical alkane values of approximately 1.54 Angstroms [3]. The hydrogen-carbon-hydrogen bond angles measure 114 ± 8 degrees, representing a substantial deviation from the ideal tetrahedral angle of 109.5 degrees [3].

The cyclobutane ring adopts a non-planar conformation characterized by a puckering angle of approximately 20 to 29 degrees [4] [3]. This puckering serves as a conformational adjustment that partially relieves both angular strain and torsional strain inherent in the four-membered ring system [4] [5]. The equilibrium structure maintains either D₂d symmetry in the puckered form or D₄h symmetry with rapid inversion between conformers [3].

ParameterValueReference
Molecular FormulaC₆H₁₂ [1]
Molecular Weight (g/mol)84.16 [1]
CAS Registry Number15679-02-4 [2]
Bond Length C-C (Å)1.568 ± 0.02 [3]
Bond Length C-H (Å)1.096 ± 0.04 [3]
Bond Angle HCH (degrees)114 ± 8 [3]
Puckering Angle (degrees)20-29 [4] [3]
Boiling Point (K)330.0 [2]
Melting Point (K)150.7 [2]

Cyclobutane Ring Strain Analysis

The cyclobutane ring system exhibits substantial ring strain arising from both angular strain and torsional strain components [6]. According to Baeyer strain theory, the angle strain in cyclobutane can be quantified as 9 degrees 44 minutes, calculated from the deviation between the ideal tetrahedral angle of 109 degrees 28 minutes and the actual ring angle of 90 degrees [7] [8]. This represents a significant but reduced strain compared to cyclopropane, which experiences an angle strain of 24 degrees 44 minutes [7].

The total ring strain energy for cyclobutane measures approximately 26.3 kilocalories per mole, corresponding to 6.5 kilocalories per mole per methylene group [6]. This substantial strain energy renders cyclobutane and its derivatives significantly less stable than larger ring systems such as cyclohexane, which exhibits negligible ring strain [6]. The strain manifests through weakened carbon-carbon bonds, with bond dissociation energies of approximately 65 kilocalories per mole compared to typical values of 80-85 kilocalories per mole for unstrained alkanes [6].

Natural bond orbital analysis reveals that the ring strain in four-membered rings results from electronic factors rather than purely geometric constraints [9] [5]. Hyperconjugative interactions between sigma carbon-carbon and sigma carbon-hydrogen antibonding orbitals strengthen upon ring puckering, indicating that electronic delocalization contributes significantly to the inversion barrier of 482 wavenumbers observed in cyclobutane [9] [5].

Ring SystemRing SizeAngle Strain (degrees)Ring Strain Energy (kcal/mol per CH₂)
Cyclopropane324.759.2
Cyclobutane49.756.5
Cyclopentane50.751.3
Cyclohexane6-5.250.0

Transannular Interactions

Transannular interactions in cyclobutane systems arise from the close proximity of non-bonded atoms across the ring interior [10]. The cross-ring distance in cyclobutane measures only 2.22 Angstroms, forcing significant van der Waals repulsion between opposing carbon atoms [3]. These interactions contribute substantially to the overall ring strain and influence the preferred conformational arrangements of the molecule [10].

In trans-1,2-dimethylcyclobutane, the transannular interactions become particularly relevant due to the presence of methyl substituents [10]. The trans configuration minimizes unfavorable interactions between the methyl groups while maintaining the inherent transannular strain of the cyclobutane framework [11]. The puckered conformation of the ring partially alleviates these interactions by increasing the effective cross-ring distances and reducing direct steric clashes [4].

The ring puckering observed in cyclobutane serves as a dynamic process that provides partial relief from transannular strain [4]. Computational studies indicate that the puckering motion couples significantly with methylene rocking motions, with equilibrium puckering angles of 29.59 degrees and rocking angles of 5.67 degrees [9]. This coupling demonstrates the integrated nature of conformational adjustments in response to multiple strain components [9].

Transannular effects in medium-sized rings typically become more pronounced in eight to eleven-membered systems, but four-membered rings exhibit unique transannular characteristics due to their geometric constraints [10] [12]. The rigid nature of the cyclobutane framework limits conformational flexibility, making transannular interactions a persistent feature rather than a conformationally variable factor [10].

Stereochemical Configuration

The stereochemical analysis of trans-1,2-dimethylcyclobutane reveals complex relationships arising from the presence of two chirality centers at the substituted carbon atoms [13] [14]. Each carbon bearing a methyl substituent constitutes a chirality center due to the attachment of four distinct groups: a hydrogen atom, a methyl group, and two different ring segments when considering the directional nature of the cyclic framework [13].

The stereochemical complexity of 1,2-dimethylcyclobutane encompasses three distinct stereoisomers: one cis isomer that exhibits meso character and two trans isomers that form an enantiomeric pair [14] [15]. This pattern reflects the fundamental principles governing stereoisomerism in disubstituted cycloalkanes with adjacent substitution patterns [14].

Diastereomeric Relationships with Cis Isomers

The cis-1,2-dimethylcyclobutane isomer displays fundamentally different stereochemical properties compared to its trans counterpart [16]. The cis configuration positions both methyl groups on the same face of the cyclobutane ring, creating a molecular structure that possesses a plane of symmetry [16]. This symmetry element renders the cis isomer achiral despite containing two chirality centers, classifying it as a meso compound [16].

The meso character of cis-1,2-dimethylcyclobutane arises from the internal symmetry that makes one half of the molecule a mirror image of the other half [16]. The symmetry plane bisects the carbon-carbon bond connecting the two substituted centers, effectively canceling any potential optical activity [16]. This contrasts sharply with the trans isomer, which lacks such symmetry elements and therefore exhibits optical activity [13].

Conformational analysis reveals that the cis isomer experiences greater steric strain due to the proximity of the two methyl groups on the same face of the ring [17] [18]. This increased strain manifests through unfavorable steric interactions and contributes to the reduced thermodynamic stability of the cis configuration relative to the trans arrangement [17]. The energy difference between these diastereomers reflects both steric factors and conformational preferences within the constrained cyclobutane framework [18].

The diastereomeric relationship between cis and trans isomers results in distinct physical properties, including different melting points, boiling points, and spectroscopic characteristics [19]. These differences provide experimental methods for distinguishing and separating the isomers, despite their identical molecular formulas and connectivity patterns [19].

Isomer ConfigurationChirality CentersOptical ActivitySymmetry ElementsRelative Stability
cis-1,2-dimethylcyclobutane2Achiral (meso)Plane of symmetryLess stable
trans-1,2-dimethylcyclobutane2ChiralC₂ symmetry onlyMore stable

Absolute Configuration (R,R vs S,S)

The trans-1,2-dimethylcyclobutane exists as a pair of enantiomers designated as (1R,2R)-1,2-dimethylcyclobutane and (1S,2S)-1,2-dimethylcyclobutane [14] [20]. The assignment of absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the stereochemical descriptors R and S indicate the spatial arrangement around each chirality center [14].

In the (1R,2R) enantiomer, both substituted carbon atoms exhibit R configuration when priority sequences are traced in clockwise directions [14]. Conversely, the (1S,2S) enantiomer displays S configuration at both centers with counterclockwise priority arrangements [14]. These enantiomers represent non-superimposable mirror images that exhibit identical physical properties except for their interaction with plane-polarized light [14].

The stereochemical notation rel-(1R,2R)-1,2-dimethylcyclobutane frequently appears in chemical databases, where the "rel" prefix indicates relative rather than absolute stereochemical assignment [1] [20]. This notation acknowledges that while the relative configuration between the two centers is established, the absolute configuration may require additional experimental determination through methods such as circular dichroism or X-ray crystallography [1].

The point group symmetry of each enantiomer belongs to C₂, characterized by a single two-fold rotation axis but lacking planes of symmetry or inversion centers [13]. This symmetry classification confirms the chiral nature of each enantiomer and distinguishes them from the achiral cis isomer [13]. The absence of higher symmetry elements ensures that each enantiomer maintains its distinct spatial arrangement and optical activity [13].

Enantiomeric purity and optical rotation measurements provide experimental methods for characterizing the absolute configuration of trans-1,2-dimethylcyclobutane samples [21]. The optical activity designation of (+/-) indicates racemic mixtures containing equal proportions of both enantiomers, while enantiopure samples would exhibit specific rotation values characteristic of individual enantiomers [21].

Cycloaddition Strategies

The synthesis of trans-1,2-dimethylcyclobutane through cycloaddition approaches represents one of the most fundamental and widely studied methodologies in cyclobutane chemistry [1] [2]. The [2+2] cycloaddition reaction, which forms the four-membered ring structure, can proceed through various mechanistic pathways depending on the reaction conditions and substrates employed.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions have proven particularly effective for constructing substituted cyclobutanes with high stereochemical control [3] [4]. Under photochemical conditions, alkenes can undergo cyclization to form cyclobutane rings through excitation to their singlet or triplet excited states. The stereochemical outcome of these reactions is governed by the orbital symmetry requirements, with photochemical conditions favoring disrotatory ring closure processes [5] [6].

Studies have demonstrated that the photochemical approach can achieve excellent diastereoselectivity when appropriate substrates are employed. For example, styrene derivatives and α,β-unsaturated carbonyl compounds show particularly high reactivity under photochemical conditions, leading to the formation of highly substituted cyclobutanes [3]. The use of triplet sensitizers, such as benzophenone or acetophenone, enables the reaction to proceed through energy transfer mechanisms, providing access to cyclobutanes that would be difficult to obtain through direct irradiation [4].

Thermal [2+2] Cycloaddition

Thermal [2+2] cycloaddition reactions, while generally more challenging due to the orbital symmetry restrictions, can be achieved under specific conditions. Recent developments have shown that vinyl boronates can participate in thermal [2+2] cycloadditions with in situ-generated keteniminium salts to form borylated cyclobutanes [7]. This approach represents a significant advancement in the field, as thermal cycloadditions typically require harsh conditions or specialized substrates.

The mechanism of thermal [2+2] cycloaddition often involves the formation of zwitterionic intermediates, particularly when electron-rich and electron-poor alkenes are combined [2]. Studies have shown that the stereoselectivity of these reactions can be controlled through careful selection of the ester group and silyl substituents, with trans-stereoselectivity being generally favored [2].

Iron-Catalyzed [2+2] Cycloaddition

Recent mechanistic studies have revealed that iron complexes can promote both inter- and intramolecular [2+2] alkene cycloadditions to form cyclobutanes [8]. The use of (tricyclic pyridine diimine)iron(nitrogen) complexes has been shown to catalyze the stereo- and regioselective [2+2] cycloaddition of alkenes such as 1-octene to form trans-1,2-dihexylcyclobutane [8]. These reactions exhibit first-order dependence on both the iron complex and alkene, with an inverse dependence on nitrogen pressure.

The mechanistic investigations have employed a combination of kinetic measurements, freeze-quench Mössbauer spectroscopy, infrared spectroscopic measurements, deuterium labeling studies, and natural abundance carbon-13 kinetic isotope effect studies [8]. These comprehensive studies have provided detailed insights into the catalytic cycle and the factors governing stereochemical outcomes.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclobutane-containing molecular frameworks [9] [10]. The application of RCM to cyclobutane synthesis presents unique challenges due to the highly strained nature of the four-membered ring system, yet several successful methodologies have been developed.

Grubbs Catalyst Systems

The development of efficient ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, has revolutionized the field of cyclobutane synthesis through RCM [10]. These catalysts demonstrate remarkable activity for carbon-carbon π-bonds while reducing the need for protecting group manipulations. The high selectivity and reactivity of ruthenium catalysts enable the use of RCM as an excellent alternative to other ring-forming reactions for the efficient construction of complex cyclic targets [10].

Studies have shown that the E/Z-selectivity in RCM reactions depends significantly on ring strain, with smaller rings generally favoring specific geometric isomers [10]. The ring-closing metathesis allows synthesis of 5- to 30-membered cyclic alkenes, though the formation of four-membered rings requires particularly careful optimization of reaction conditions.

Mechanistic Considerations

The Chauvin mechanism, which is universally accepted for metathesis reactions, involves the [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene to form a metal-cyclobutane intermediate [10]. This mechanism proceeds through a series of metallacyclobutanes and carbene complexes, with the key intermediate being a metallacyclobutane that can undergo cycloreversion either towards products or back to starting materials.

The success of RCM in cyclobutane synthesis depends critically on the substitution pattern of the precursor diene and the steric environment around the metal center. Recent advances have demonstrated that ring-closing metathesis can be applied to the synthesis of highly strained bicyclic systems containing cyclobutane rings, including applications in natural product synthesis [9].

Applications in Complex Molecule Synthesis

The utility of RCM in cyclobutane synthesis has been demonstrated through its application in the total synthesis of several natural products. For example, the synthesis of psiguadial B employed an RCM reaction of a diolefinic cyclobutane precursor using the Hoveyda-Grubbs II catalyst in the presence of 1,4-benzoquinone, affording the corresponding tricyclic derivative in 93% yield [9]. This transformation highlights the power of RCM in constructing complex polycyclic frameworks containing strained cyclobutane rings.

The development of specialized cyclobutane-based conformationally constrained amino acids has further expanded the scope of RCM applications [11]. These studies have shown that (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid and its (Z)-isomer can participate effectively in RCM-mediated peptide stapling reactions, providing access to geometry-specific stapled peptides with enhanced biological activity.

Modern Catalytic Methods

Photoredox Catalysis

Modern photoredox catalysis has revolutionized cyclobutane synthesis by providing mild, efficient, and highly selective methods for ring formation [3] [12]. These approaches leverage visible light-mediated processes to generate reactive intermediates that undergo cyclization under ambient conditions.

Ruthenium-Based Photoredox Systems

Ruthenium-based photocatalysts, particularly Ru(bpy)₃²⁺ complexes, have demonstrated exceptional utility in cyclobutane synthesis [3]. These catalysts absorb light in the visible region and provide a pathway for cyclization mediated by electron transfer rather than direct photoexcitation of the substrate. The mechanism typically involves the formation of radical cation intermediates that undergo subsequent cyclization reactions.

Studies have shown that α,β-unsaturated 2-imidazolyl ketones undergo photochemically induced cycloadditions using ruthenium photocatalysts with high efficiency [3]. The reaction proceeds through single electron transfer processes, with Lewis acid coordination decreasing the reduction potential of the enone and facilitating electron transfer. However, a limitation of this method is that one coupling partner must be an aromatic ketone, as aliphatic ketones and esters do not undergo cycloaddition due to their higher reduction potentials.

Deboronative Radical Addition-Polar Cyclization

Recent advances have demonstrated that photoredox-catalyzed methylcyclobutanations of alkylboronic esters can be achieved through deboronative radical addition-polar cyclization cascades [12]. These reactions proceed through single-electron transfer induced deboronative radical addition to an electron-deficient alkene, followed by single-electron reduction and polar 4-exo-tet cyclization with a pendant alkyl halide.

The success of this methodology relies on the use of easily oxidizable arylboronate complexes [12]. Structurally diverse cyclobutanes can be conveniently prepared from readily available alkylboronic esters and a range of haloalkyl alkenes. The mild reaction conditions display excellent functional group tolerance, and the radical addition-polar cyclization cascade also enables the synthesis of 3-, 5-, 6-, and 7-membered rings.

Energy Transfer Catalysis

Visible-light-mediated energy-transfer catalysis has emerged as a powerful approach for cyclobutane synthesis [13]. This methodology enables the synthesis of cyclobutene-fused indolizidines through catalytic intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes. The reactions proceed smoothly under mild conditions using rationally chosen iridium complexes as photosensitizers, affording polycyclic heterocycles bearing continuous stereocenters in high yields with exclusive regio- and diastereoselectivity.

The optimization of reaction conditions is guided by calculated triplet-singlet energy gaps of the photosensitizers and substrates [13]. Notable features of this method include broad substrate scope, tolerance to diverse functional groups, and operationally simple procedures. The demonstrated capacity for scale-up and late-stage functionalizations further emphasizes the potential utilities in pharmaceutical and agrochemical research.

Transition Metal Catalysis

Copper and Palladium Co-catalysis

The development of copper/palladium co-catalytic systems has enabled the synthesis of highly substituted spirocyclic cyclobutanes through arylboration reactions [14]. These methods involve the catalytic arylboration of cyclobutenes, with the choice between Cu/Pd- or Ni-catalyzed reactions depending on the substitution pattern of the cyclobutene substrate.

In Cu/Pd-catalyzed reactions, the identification of appropriate copper complexes for arylboration proves crucial for achieving high selectivity [14]. The mechanistic details reveal that the stereochemical outcome is largely determined by the coordination environment of the metal centers and the steric demands of the substrates. These catalytic systems demonstrate remarkable functional group tolerance and can accommodate a wide range of substitution patterns.

Nickel-Catalyzed Processes

Nickel catalysis has found significant application in cyclobutane synthesis, particularly for substrates that are incompatible with copper/palladium systems [14]. Nickel-catalyzed arylboration reactions can proceed under milder conditions and often show complementary selectivity patterns compared to copper/palladium systems.

The incorporation of cyclobutyl substituents in molecules through transition metal-catalyzed cross-coupling reactions has been systematically studied [15]. Three main strategies are employed: reactions involving electrophilic cyclobutane derivatives, nucleophilic cyclobutane derivatives, and direct functionalization approaches. These methods have enabled the efficient introduction of cyclobutyl groups into complex molecular frameworks through carbon-carbon bond formation.

Ring Expansion Strategies

Transition metal-catalyzed ring expansion of cyclopropanes represents another important approach to cyclobutene synthesis [16]. These reactions proceed with high selectivity under mild conditions and can accommodate various substitution patterns. The methodology provides access to cyclobutenes that would be difficult to prepare through direct cyclization approaches.

Organocatalytic Approaches

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries in cyclobutane synthesis has gained prominence as a method for achieving high enantiocontrol [17]. The [2+2] photodimerization of cinnamic acid derivatives using Evans oxazolidinones as chiral auxiliaries represents a particularly successful approach. The stereoselective light-driven cyclization affords functionalized cyclobutane rings with up to 99% enantiocontrol after removing the chiral auxiliary.

In-flow experiments have been developed to improve the efficiency of these methodologies [17]. Flow chemistry approaches allow for better control of reaction parameters and can lead to high conversion rates and excellent enantioselectivity. This represents a significant advancement in making enantioselective cyclobutane synthesis more practical for synthetic applications.

Catalytic Enantioselective Methods

Recent developments in catalytic enantioselective cyclobutane synthesis have focused on the development of chiral Lewis acid catalysts [18]. Oxazaborolidine catalysts have proven particularly effective for promoting [2+2] cycloadditions between alkenes and allenoates with high enantioselectivities and good functional group tolerance.

These catalytic systems can achieve enantioselectivities of up to 97:3 enantiomeric ratio and have been successfully applied to the synthesis of natural products containing geminal dimethylcyclobutane motifs [18]. The identification of novel oxazaborolidine catalysts has enabled the use of fully functionalized alkenes in late-stage cycloaddition reactions, followed by diastereoselective reduction to provide concise entries to complex natural product frameworks.

Role in Electrocyclic Reaction Studies

Orbital Symmetry Considerations

The study of electrocyclic reactions involving cyclobutane systems has provided fundamental insights into orbital symmetry rules and their applications in organic synthesis [5] [19] [20]. Trans-1,2-dimethylcyclobutane and related substituted cyclobutanes serve as important model compounds for understanding the factors that govern electrocyclic ring-opening and ring-closing processes.

Woodward-Hoffmann Rules

The electrocyclic ring-opening of cyclobutenes to form butadienes follows well-established orbital symmetry rules [5]. Under thermal conditions, cyclobutene ring-opening proceeds through a conrotatory mechanism, where both terminal carbons rotate in the same direction. This stereochemical requirement arises from the orbital symmetry of the highest occupied molecular orbital (HOMO) in the ground state.

Studies of 3,4-dimethylcyclobutenes have revealed that the allowed conrotatory cyclobutene ring-opening has a distinctly nonplanar carbon skeleton [20]. Classic experiments have demonstrated that the allowed/forbidden gap is typically greater than 15 kcal/mol, making the conrotatory pathway strongly preferred under thermal conditions.

Effects of Structural Constraints

Research has shown that systems forced to planarity exhibit smaller preferences for the conrotatory mode compared to unconstrained systems [20]. When cyclobutene ring-opening transition structures approach planarity, the energy gap between allowed conrotatory and forbidden disrotatory pathways decreases significantly.

For example, studies of cyclobutenes fused to norbornene systems have revealed that the energy gap between forbidden and allowed transition states is only 4.1 kcal/mol by CASSCF calculations and 8.0 kcal/mol by CAS-MP2, compared to 13.4 and 19.2 kcal/mol respectively for the parent cyclobutene [20]. Experimental studies of 3,4-dimethylcyclobutenes fused to various ring systems have confirmed this trend toward reduced allowed/forbidden gaps as the planarity of the cyclobutene is enforced.

Electronic Effects on Stereoselectivity

Detailed investigations have revealed that electronic effects, rather than steric effects, are dominant in determining both the kinetic and stereochemical behavior of substituted cyclobutenes [21]. Studies of perfluoro-3-methyl- and 3,4-dimethylcyclobutene systems have observed dramatic kinetic differences for inward versus outward rotation of substituents at the 3-position.

The behavior of various substituents (methyl, chloro, acetoxy, alkoxy, and trifluoromethyl groups) shows that activation energies for ring-opening are increasingly diminished with electron-donating substituents [21]. Notably, the trifluoromethyl substituent exhibits unique behavior as the only substituent that leads to slower ring-opening than the parent compound, with inward rotation being competitive with outward rotation.

Mechanistic Studies

Computational Investigations

Advanced computational studies have provided detailed insights into the mechanisms of electrocyclic reactions involving substituted cyclobutanes [19] [22]. Density functional theory (DFT) calculations have been employed to investigate the potential energy surfaces and transition state geometries for various electrocyclic processes.

Recent computational work has revealed that some electrocyclic reactions can violate the traditional Woodward-Hoffmann orbital symmetry selection rules under specific circumstances [19]. For instance, vinylogous sesquifulvalene has been shown to undergo electrocyclization exclusively through the orbital-symmetry-forbidden 14π-electron conrotatory pathway, despite the availability of orbital-symmetry-allowed processes.

Biradical Intermediates

Studies of cyclobutane ring-opening reactions have provided evidence for the involvement of biradical intermediates in certain electrocyclic processes [22] [23]. The formation of 1,4-biradical species has been identified as a key intermediate in the synthesis of cyclobutanes from pyrrolidines through nitrogen extrusion.

DFT calculations have shown that the 1,4-biradical intermediate can exist in both gauche and trans conformations, with the gauche conformation leading to cyclobutane formation through a barrierless ring closure process [22]. Alternatively, the biradical can undergo β-fragmentation to generate alkene byproducts, providing insights into the factors that control product selectivity in these reactions.

Kinetic and Thermodynamic Factors

Comprehensive kinetic studies have revealed the factors that influence the rates and selectivities of electrocyclic reactions involving cyclobutane systems [21] [20]. Temperature-dependent studies have shown that while reactions can proceed at elevated temperatures (80°C), they can also occur at ambient temperature (20°C) with lower yields and increased competition from side reactions.

The correlation between activation energies and structural parameters has been established through systematic studies [22]. A linear relationship has been observed between the activation energy for nitrogen extrusion and the dihedral angle formed by the four carbon atoms of the cyclobutane scaffold, with smaller dihedral angles corresponding to lower activation energies.

Synthetic Applications

Natural Product Synthesis

The principles learned from electrocyclic reaction studies have been successfully applied to the synthesis of natural products containing trans-1,2-dimethylcyclobutane motifs [18] [24]. The enantioselective synthesis of hebelophyllene E demonstrates how controlled electrocyclic processes can be used to construct complex cyclobutane-containing frameworks with high stereochemical fidelity.

The development of catalytic enantioselective [2+2] cycloaddition methods has enabled access to chiral geminal dimethylcyclobutanes that serve as key intermediates in natural product synthesis [18]. These approaches have been successfully applied to the synthesis of multiple natural products, including (+)-β-caryophyllene, (-)-raikovenal, and various rumphellanone derivatives.

Methodology Development

The insights gained from electrocyclic reaction studies have informed the development of new synthetic methodologies [25]. C-H functionalization approaches to cyclobutane synthesis have been developed based on understanding of orbital interactions and stereochemical requirements in cyclobutane systems.

The application of sequential photocatalytic reactions for the diastereoselective synthesis of densely functionalized cyclobutanes demonstrates how mechanistic understanding can guide method development [26]. These approaches achieve high regio- and diastereoselectivity in the formation of cyclobutanes containing all-carbon quaternary stereocenters, providing rapid access to structurally complex molecular frameworks.

Reaction Design Principles

The fundamental understanding of electrocyclic processes in cyclobutane systems has led to the development of design principles for new synthetic transformations [23] [27]. Photochemical α-selective radical ring-opening reactions of bicyclobutanes have been developed based on understanding of the factors that control regioselectivity in ring-opening processes.

Similarly, stereoselective solid-state synthesis approaches have been developed that exploit conformation blocking and transference to achieve high stereochemical control [27]. These methods demonstrate how the principles of electrocyclic chemistry can be applied to design predictable and selective synthetic transformations.

XLogP3

2.7

Exact Mass

84.093900383 g/mol

Monoisotopic Mass

84.093900383 g/mol

Heavy Atom Count

6

UNII

AZN4TEU58E

Dates

Last modified: 08-10-2024

Explore Compound Types